molecular formula C11H13Cl2NO3S B288263 2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether

2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether

Cat. No. B288263
M. Wt: 310.2 g/mol
InChI Key: FPBXFABSQXPKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether (DPCPX) is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a nucleoside that acts as a neurotransmitter and neuromodulator in the central nervous system. The adenosine A1 receptor is involved in a variety of physiological processes, including sleep regulation, pain perception, and cardiovascular function. DPCPX has been widely used in scientific research to study the role of adenosine A1 receptors in these processes.

Mechanism of Action

2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor and prevents adenosine from binding, thereby blocking the downstream signaling pathways that are activated by adenosine. This results in a reduction in the activity of the receptor and a decrease in the physiological effects that are mediated by the receptor.
Biochemical and Physiological Effects
2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the activity of the adenosine A1 receptor in the brain, resulting in a decrease in sleep-promoting effects of adenosine. It has also been shown to reduce the activity of the receptor in the cardiovascular system, resulting in a decrease in heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether has several advantages for use in lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, meaning that it does not interact with other receptors or signaling pathways. This allows researchers to specifically study the role of the adenosine A1 receptor in various physiological processes. However, 2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether also has limitations, including its low solubility in water and its potential for non-specific binding to other proteins or molecules.

Future Directions

There are several future directions for research on 2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether and adenosine A1 receptors. One area of research is the potential therapeutic uses of adenosine A1 receptor antagonists in the treatment of conditions such as chronic pain, epilepsy, and ischemic heart disease. Another area of research is the role of adenosine A1 receptors in the regulation of other physiological processes, such as immune function and metabolism. Additionally, there is ongoing research into the development of new and more effective adenosine A1 receptor antagonists for use in scientific research and clinical applications.

Synthesis Methods

2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether can be synthesized using a variety of methods, including the reaction of 2,6-dichloro-3-nitrophenyl methyl ether with pyrrolidine-1-sulfonic acid followed by reduction with hydrogen gas. The resulting compound can then be treated with hydrochloric acid to yield 2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether.

Scientific Research Applications

2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether has been used in a wide range of scientific research applications. It has been used to study the role of adenosine A1 receptors in sleep regulation, pain perception, and cardiovascular function. It has also been used to investigate the potential therapeutic uses of adenosine A1 receptor antagonists in the treatment of various conditions, including chronic pain, epilepsy, and ischemic heart disease.

properties

Product Name

2,6-Dichloro-3-(1-pyrrolidinylsulfonyl)phenyl methyl ether

Molecular Formula

C11H13Cl2NO3S

Molecular Weight

310.2 g/mol

IUPAC Name

1-(2,4-dichloro-3-methoxyphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C11H13Cl2NO3S/c1-17-11-8(12)4-5-9(10(11)13)18(15,16)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3

InChI Key

FPBXFABSQXPKFU-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCCC2)Cl

Canonical SMILES

COC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCCC2)Cl

Origin of Product

United States

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